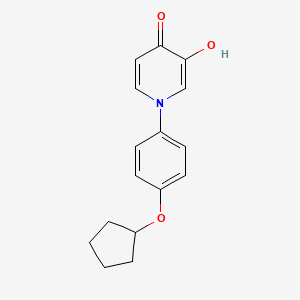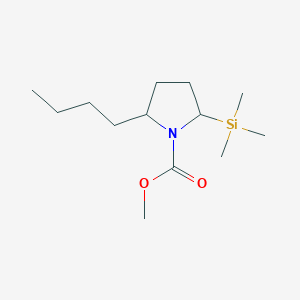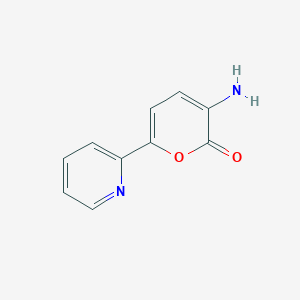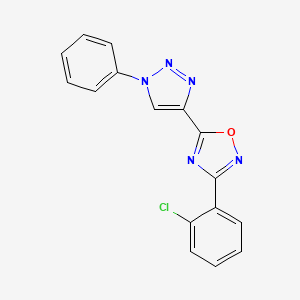
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridin-4-one core substituted with a 4-cyclopentyloxyphenyl group and a hydroxyl group at the 3-position. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
準備方法
The synthesis of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base to form 4-cyclopentyloxyphenol.
Coupling with Pyridin-4-one: The 4-cyclopentyloxyphenol is then coupled with a pyridin-4-one derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridin-4-one ring to a pyridine ring using reducing agents like NaBH4 (sodium borohydride).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one can be compared with similar compounds, such as:
1-(4-Cyclopentyloxyphenyl)ethanamine: This compound has a similar cyclopentyloxyphenyl group but differs in the presence of an ethanamine moiety instead of a pyridin-4-one core.
4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid: This compound features a cyclopentyloxyphenyl group but has a different core structure and functional groups.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C16H17NO3/c18-15-9-10-17(11-16(15)19)12-5-7-14(8-6-12)20-13-3-1-2-4-13/h5-11,13,19H,1-4H2 |
InChIキー |
ROPJPJRLWHAGFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)


![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)



![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)



![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
